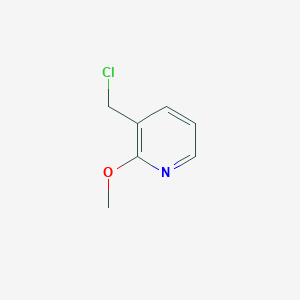

3-(Chloromethyl)-2-methoxypyridine

Description

Properties

IUPAC Name |

3-(chloromethyl)-2-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c1-10-7-6(5-8)3-2-4-9-7/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWCOLJNFJZDWEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=N1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80565662 | |

| Record name | 3-(Chloromethyl)-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80565662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162046-62-0 | |

| Record name | 3-(Chloromethyl)-2-methoxypyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162046-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Chloromethyl)-2-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80565662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(chloromethyl)-2-methoxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Intermediate: A Technical Guide to 3-(Chloromethyl)-2-methoxypyridine

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of modern pharmaceutical synthesis, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its inherent electronic properties and capacity for diverse functionalization make it an invaluable building block. Among the vast array of substituted pyridines, 3-(Chloromethyl)-2-methoxypyridine, identified by its CAS number 162046-62-0 , has emerged as a critical intermediate, particularly in the synthesis of proton pump inhibitors (PPIs) and other medicinally relevant compounds. This technical guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, offering field-proven insights for professionals in drug discovery and development.

Core Molecular Attributes

This compound is a bifunctional molecule featuring a reactive chloromethyl group at the 3-position and a methoxy group at the 2-position of the pyridine ring. This specific arrangement of substituents dictates its unique reactivity and utility in organic synthesis.

| Property | Value | Source |

| CAS Number | 162046-62-0 | [1] |

| Molecular Formula | C₇H₈ClNO | [1] |

| Molecular Weight | 157.60 g/mol | |

| Canonical SMILES | COC1=C(C=CC=N1)CCl | [1] |

| InChIKey | BWCOLJNFJZDWEF-UHFFFAOYSA-N | [1] |

The methoxy group at the 2-position acts as an electron-donating group, influencing the electron density of the pyridine ring. The chloromethyl group at the 3-position provides a highly reactive electrophilic site, susceptible to nucleophilic attack. This electronic interplay is fundamental to its role as a versatile synthetic intermediate.

Synthesis and Mechanistic Considerations

The synthesis of this compound typically involves the chlorination of a suitable precursor, such as 2-methoxy-3-methylpyridine. While specific proprietary industrial processes may vary, a common and illustrative laboratory-scale approach involves the chlorination of the corresponding alcohol, 2-methoxy-3-pyridinemethanol.

A widely employed method for such transformations is the use of thionyl chloride (SOCl₂), often in an inert solvent like dichloromethane.

Experimental Protocol: Synthesis of this compound Hydrochloride from 2-Methoxy-3-pyridinemethanol

Disclaimer: This protocol is a representative example based on established chemical transformations for similar structures and should be adapted and optimized with appropriate laboratory safety precautions.

Materials:

-

2-Methoxy-3-pyridinemethanol

-

Thionyl chloride (SOCl₂)

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

Diethyl ether (anhydrous)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 2-methoxy-3-pyridinemethanol in anhydrous dichloromethane.

-

Cool the solution to 0°C using an ice bath.

-

Slowly add thionyl chloride dropwise to the stirred solution, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully add the reaction mixture to anhydrous diethyl ether with vigorous stirring to precipitate the hydrochloride salt of the product.

-

Collect the precipitate by filtration, wash with anhydrous diethyl ether, and dry under vacuum to yield this compound hydrochloride.

Causality of Experimental Choices:

-

The use of thionyl chloride provides an efficient conversion of the primary alcohol to the corresponding chloride. The reaction proceeds via a chlorosulfite intermediate, which then undergoes an internal nucleophilic attack by the chloride ion (Sₙi mechanism), often with inversion of configuration, although this is not relevant for an achiral center.

-

Anhydrous conditions are crucial to prevent the hydrolysis of thionyl chloride and the product.

-

The precipitation with diethyl ether is an effective method for isolating the hydrochloride salt of the product, as it is typically insoluble in ether.

The direct chlorination of the methyl group of 2-methoxy-3-methylpyridine can also be achieved through radical chlorination. This method involves the use of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in the presence of a chlorinating agent like N-chlorosuccinimide (NCS) or chlorine gas, often under UV irradiation. The reaction proceeds via a free radical chain mechanism.

Caption: Free radical chlorination of 2-methoxy-3-methylpyridine.

Reactivity and Applications in Drug Discovery

The primary utility of this compound lies in its ability to act as an electrophile in nucleophilic substitution reactions. The chloromethyl group is an excellent leaving group, readily displaced by a wide range of nucleophiles.

Caption: Nucleophilic substitution at the chloromethyl group.

This reactivity is harnessed in the synthesis of various active pharmaceutical ingredients (APIs). A prominent example is its use in the production of certain proton pump inhibitors (PPIs), a class of drugs that reduce gastric acid production. In the synthesis of these APIs, the this compound moiety is coupled with a substituted benzimidazole thiol.

The general synthetic strategy involves the reaction of the chloromethyl pyridine derivative with a mercaptobenzimidazole, followed by oxidation of the resulting sulfide to the active sulfoxide.[2]

Spectroscopic and Analytical Profile

¹H NMR:

-

A singlet for the methoxy group (CH₃O-) protons, typically in the range of 3.8-4.0 ppm.

-

A singlet for the chloromethyl group (CH₂Cl) protons, expected around 4.5-4.8 ppm.

-

A set of multiplets or doublets for the three aromatic protons on the pyridine ring, typically in the range of 6.8-8.5 ppm.

¹³C NMR:

-

A signal for the methoxy carbon, likely in the range of 50-60 ppm.

-

A signal for the chloromethyl carbon, expected around 40-50 ppm.

-

Several signals in the aromatic region (110-160 ppm) corresponding to the five carbons of the pyridine ring.

Infrared (IR) Spectroscopy:

-

Characteristic C-H stretching vibrations for the aromatic and aliphatic protons.

-

C-O stretching for the methoxy group.

-

C=C and C=N stretching vibrations characteristic of the pyridine ring.

-

A C-Cl stretching vibration.

Mass Spectrometry (MS):

-

The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, due to the presence of the ³⁷Cl isotope.

Safety and Handling

As with many reactive intermediates, this compound and its hydrochloride salt should be handled with appropriate safety precautions. It is classified as an irritant and may cause skin, eye, and respiratory irritation.[3] Handling should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

Conclusion

This compound stands as a testament to the strategic importance of well-designed building blocks in the synthesis of complex, high-value molecules. Its specific substitution pattern confers a predictable and versatile reactivity that has been effectively leveraged in the pharmaceutical industry. A thorough understanding of its synthesis, reactivity, and analytical profile is paramount for any research or development program that utilizes this key intermediate. As the demand for novel therapeutics continues to grow, the role of such pivotal pyridine derivatives will undoubtedly remain central to the advancement of medicinal chemistry.

References

- Synthesis of 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride. PrepChem.com. [Link]

- Proton Pump Inhibitors. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

- CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.

- Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. Eureka. [Link]

- 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888).

- CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.

- 2-(Chloromethyl)-3,4-dimethoxypyridinium chloride | C8H11Cl2NO2 | CID 16216928. PubChem. [Link]

- US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates.

- Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Inform

- This compound (C7H8ClNO). PubChemLite. [Link]

- CN104557692A - Preparation method of pantoprazole intermediate 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride.

- 3-Methoxypyridine | C6H7NO | CID 23719. PubChem. [Link]

- 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride. PubChem. [Link]

- CN103539728A - Synthesis method of lansoprazole drug intermediate chloromethyl pyridine derivative.

- NMR Spectroscopy :: 13C NMR Chemical Shifts.

- 2-(Chloromethyl)-3,5-dimethyl-4-methoxypyridine hydrochloride | C9H13Cl2NO | CID. PubChem. [Link]

- Pyridine, 2-methoxy-. the NIST WebBook. [Link]

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]

- 3-(Bromomethyl)-2-methoxypyridine | C7H8BrNO | CID 57574512. PubChem. [Link]

- Oxirane, (chloromethyl)-. the NIST WebBook. [Link]

- 2-Methoxypyridine | C6H7NO | CID 74201. PubChem. [Link]

Sources

3-(Chloromethyl)-2-methoxypyridine physical properties

An In-depth Technical Guide to 3-(Chloromethyl)-2-methoxypyridine

Introduction

This compound is a substituted pyridine derivative that serves as a crucial building block in organic synthesis. Its unique structure, featuring a reactive chloromethyl group and a methoxy-substituted pyridine ring, makes it a valuable intermediate for introducing the 2-methoxypyridin-3-ylmethyl moiety into a wide range of molecules. This guide provides a comprehensive overview of its physical properties, spectroscopic profile, safety and handling procedures, reactivity, and applications, tailored for researchers and professionals in drug development and chemical synthesis. The pyridine core is a prevalent motif in many biologically active compounds, and functionalized pyridines like this one are instrumental in the discovery of novel therapeutics and agrochemicals.[1]

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, reaction setup, and purification.

| Property | Value | Source(s) |

| CAS Number | 162046-62-0 | [2][3] |

| Molecular Formula | C₇H₈ClNO | [3][4] |

| Molecular Weight | 157.60 g/mol | [3][5] |

| Appearance | Data not consistently available; related compounds are often liquids or low-melting solids. | |

| Boiling Point | Data not available. Related isomers like 3-Chloro-2-methoxypyridine have a boiling point of 53 °C at 3 mmHg.[6] | |

| Density | Data not available. The related isomer 3-Chloro-2-methoxypyridine has a density of 1.25 g/cm³.[6] | |

| Solubility | Typically soluble in organic solvents like chloroform and methanol.[7] |

Spectroscopic and Analytical Characterization

Structural elucidation and purity assessment of this compound rely on standard spectroscopic techniques. The expected spectral features are detailed below.

Molecular Structure and Atom Numbering

Caption: Numbering scheme for this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is a primary tool for confirming the structure.

-

Aromatic Protons (H4, H5, H6): Three distinct signals are expected in the aromatic region (~7.0-8.5 ppm). The proton at C6, being adjacent to the nitrogen, will be the most downfield. Splitting patterns (doublets, doublet of doublets) will arise from coupling between these protons.

-

Chloromethyl Protons (-CH₂Cl): A singlet is expected around 4.5-4.8 ppm. The electronegative chlorine atom causes a significant downfield shift.

-

Methoxy Protons (-OCH₃): A sharp singlet corresponding to the three equivalent protons will appear upfield, typically around 3.9-4.2 ppm.[8]

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the carbon framework.

-

Aromatic Carbons: Five signals are expected in the aromatic region (~110-160 ppm). The carbon C2, bonded to both nitrogen and oxygen, will be the most downfield.

-

Chloromethyl Carbon (-CH₂Cl): This signal is expected in the range of 40-50 ppm.

-

Methoxy Carbon (-OCH₃): This carbon signal will appear around 55-60 ppm.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.[9]

-

C-H Stretching (Aromatic): Weak to medium bands are expected above 3000 cm⁻¹.[10]

-

C-H Stretching (Aliphatic): Medium bands from the methoxy and chloromethyl groups will appear just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).[10]

-

C=C and C=N Stretching: Strong bands in the 1400-1600 cm⁻¹ region are characteristic of the pyridine ring.

-

C-O Stretching: A strong band for the aryl ether C-O bond is expected around 1250-1300 cm⁻¹.[10]

-

C-Cl Stretching: A band in the fingerprint region, typically 600-800 cm⁻¹, corresponds to the C-Cl bond.

Mass Spectrometry (MS)

Electron Impact Mass Spectrometry (EI-MS) provides the molecular weight and fragmentation patterns.

-

Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak at m/z 157.

-

Isotope Peak (M+2)⁺: A characteristic feature will be the (M+2) peak at m/z 159, with an intensity approximately one-third of the M⁺ peak, confirming the presence of a single chlorine atom.

-

Fragmentation: A common fragmentation pathway is the loss of the chlorine atom (M-35) or the entire chloromethyl group (M-49) to give a prominent fragment ion.

Handling, Safety, and Stability

Proper handling of this compound is critical due to its potential hazards. The information is typically derived from its hydrochloride salt or closely related analogues.

| Hazard Category | GHS Classification | Pictogram |

| Skin Corrosion/Irritation | Category 2 (H315: Causes skin irritation) | GHS07 (Exclamation Mark) |

| Eye Damage/Irritation | Category 2 (H319: Causes serious eye irritation) | GHS07 (Exclamation Mark) |

| Target Organ Toxicity | Category 3 (H335: May cause respiratory irritation) | GHS07 (Exclamation Mark) |

Experimental Protocol: Safe Handling and Storage

-

Engineering Controls: Use the chemical only in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of vapors or dust.[12]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield (adhering to EN 166 standard).[14]

-

Hand Protection: Handle with impermeable gloves (e.g., nitrile rubber) inspected for integrity before use. Use proper glove removal technique to avoid skin contact.[12][14]

-

Body Protection: Wear a lab coat or appropriate protective clothing to ensure all skin is covered.[12]

-

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[12]

-

First Aid:

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Seek medical attention if respiratory problems occur.[12]

-

Skin Contact: Immediately wash with plenty of water. If skin irritation persists, seek medical advice.[14]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[12]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15] Keep away from incompatible materials such as strong oxidizing agents. The compound may be moisture-sensitive.

-

Stability: The compound is generally stable under recommended storage conditions.[14] However, the chloromethyl group can be susceptible to hydrolysis or nucleophilic attack over time, especially in the presence of moisture or nucleophiles.

Reactivity and Synthetic Utility

The synthetic value of this compound stems from the electrophilic nature of the chloromethyl group, which makes it an excellent substrate for nucleophilic substitution reactions.

Core Reactivity: Nucleophilic Substitution

The primary reaction pathway involves the displacement of the chloride ion by a wide variety of nucleophiles (Nu⁻), including amines, thiols, alcohols, and carbanions. This reaction installs the 2-methoxypyridin-3-ylmethyl scaffold onto the nucleophilic substrate.

Caption: General workflow for nucleophilic substitution reactions.

Experimental Protocol: Synthesis via Chlorination

A common method for preparing this compound is through the chlorination of the corresponding alcohol, 3-(hydroxymethyl)-2-methoxypyridine.

-

Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-(hydroxymethyl)-2-methoxypyridine dissolved in a suitable anhydrous solvent (e.g., chloroform or dichloromethane).

-

Cooling: Cool the solution in an ice bath (0 °C).

-

Reagent Addition: Add a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, dropwise to the stirred solution.[16] The molar ratio is typically 1:1.1 to 1:1.3 (alcohol to chlorinating agent).[17]

-

Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, carefully quench the reaction (e.g., with ice water or a saturated sodium bicarbonate solution). Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure to yield the crude product, which can be purified by chromatography or crystallization.

Applications in Research and Development

The 2-methoxypyridine scaffold is of significant interest in medicinal chemistry due to its presence in numerous bioactive molecules. The methoxy group can influence the molecule's electronic properties, lipophilicity, and metabolic stability, and it can serve as a handle for further functionalization.[18]

-

Drug Discovery: this compound is a key intermediate for synthesizing compounds targeting a range of biological systems. The ability to easily couple it with various nucleophilic fragments allows for the rapid generation of compound libraries for Structure-Activity Relationship (SAR) studies.[1] The chloro and methoxy groups themselves are recognized for their beneficial effects on intermolecular interactions in drug-target binding.[19]

-

Agrochemicals: Similar to pharmaceuticals, the pyridine core is a fundamental component of many modern herbicides and fungicides. This building block can be used to synthesize novel crop protection agents.[6]

-

Materials Science: Substituted pyridines are also explored in materials science for applications such as ligands in coordination chemistry and components of functional organic materials.

Conclusion

This compound is a versatile and reactive chemical intermediate with significant value in pharmaceutical and agrochemical research. A thorough understanding of its physical properties, spectral characteristics, and reactivity is essential for its safe and effective use. This guide provides the core technical information required by scientists to leverage this compound in the synthesis of novel and complex molecular architectures.

References

- PubChem. 2-Chloromethyl-3-methoxy-4-chloropyridine hydrochloride. URL: [Link]

- ChemBK. 2-Chloromethyl-3,5-dimethyl-4-methoxy pyridine hydrochloride - Physico-chemical Properties. URL: [Link]

- PubChem. 3-(Chloromethyl)-5-methylpyridine hydrochloride. URL: [Link]

- PubChem. 2-Chloro-3-methoxypyridine. URL: [Link]

- PrepChem.com. Synthesis of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. URL: [Link]

- Drug Hunter. Roles of the Chloro and Methoxy Groups in Drug Discovery. URL: [Link]

- Google Patents. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.

- PubChemLite. This compound (C7H8ClNO). URL: [Link]

- MDPI. The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. URL: [Link]

- YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. URL: [Link]

- PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. URL: [Link]

- University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. URL: [Link]

- Journal of Chemical and Pharmaceutical Research. Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl). URL: [Link]

- YouTube. Solving an Unknown Organic Structure using NMR, IR, and MS. URL: [Link]

- PubMed Central. Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)–Lycoposerramine R. URL: [Link]

- YouTube. NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. URL: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. scbt.com [scbt.com]

- 4. PubChemLite - this compound (C7H8ClNO) [pubchemlite.lcsb.uni.lu]

- 5. 4-Chloro-3-methoxy-2-methylpyridine | Sigma-Aldrich [sigmaaldrich.com]

- 6. chemimpex.com [chemimpex.com]

- 7. chembk.com [chembk.com]

- 8. The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles [mdpi.com]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. jocpr.com [jocpr.com]

- 11. 2-Chloromethyl-3-methoxy-4-chloropyridine hydrochloride | C7H8Cl3NO | CID 44119804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. 2-Chloro-3-methoxypyridine | C6H6ClNO | CID 104252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. fishersci.pt [fishersci.pt]

- 15. tcichemicals.com [tcichemicals.com]

- 16. prepchem.com [prepchem.com]

- 17. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]

- 18. Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)–Lycoposerramine R - PMC [pmc.ncbi.nlm.nih.gov]

- 19. drughunter.com [drughunter.com]

3-(Chloromethyl)-2-methoxypyridine molecular structure

An In-depth Technical Guide on the Molecular Structure, Synthesis, and Application of 3-(Chloromethyl)-2-methoxypyridine

Introduction: A Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry, heterocyclic compounds form the backbone of a vast array of therapeutic agents. Among these, substituted pyridines are of paramount importance due to their presence in numerous approved drugs.[1][2] this compound is a key heterocyclic intermediate, valued for its specific arrangement of functional groups that allows for its facile incorporation into more complex molecular architectures.[3] The strategic placement of a reactive chloromethyl group at the 3-position and a methoxy group at the 2-position makes it a crucial precursor, particularly in the synthesis of anti-ulcerative agents.[2] This guide offers a comprehensive technical overview of its molecular characteristics, synthetic pathways, analytical characterization, and pivotal role in drug development for an audience of researchers, scientists, and drug development professionals.

PART 1: Molecular Structure and Physicochemical Profile

The utility of a chemical intermediate is fundamentally dictated by its structure and resulting physical properties. This compound, with the chemical formula C₇H₈ClNO, possesses a unique electronic and steric profile that governs its reactivity.

-

Structural Features : The pyridine ring provides a stable aromatic core. The electron-donating methoxy (-OCH₃) group at the 2-position influences the electron density of the ring, while the chloromethyl (-CH₂Cl) group at the 3-position serves as a potent electrophilic site. This "push-pull" electronic nature is critical for its primary application in nucleophilic substitution reactions.

-

Reactivity : The chlorine atom is an excellent leaving group, making the benzylic-like carbon of the chloromethyl group highly susceptible to attack by nucleophiles. This reactivity is the cornerstone of its synthetic applications.

Quantitative Data Summary

A summary of the key physicochemical properties is presented below for quick reference.

| Property | Value | Reference |

| CAS Number | 162046-62-0 | [3] |

| Molecular Formula | C₇H₈ClNO | [3] |

| Molecular Weight | 157.6 g/mol | [3] |

| Appearance | White to off-white solid | N/A |

| Melting Point | Not publicly available | N/A |

| Boiling Point | Not publicly available | N/A |

PART 2: Synthesis and Mechanistic Considerations

The reliable and scalable synthesis of this compound is crucial for its industrial application. The most common and direct method involves the chlorination of the corresponding alcohol, 2-methoxy-3-pyridinemethanol.

Core Synthetic Workflow

The conversion of the primary alcohol to the alkyl chloride is a classic transformation. The choice of chlorinating agent is critical and is often dictated by factors such as cost, safety, and desired purity. Thionyl chloride (SOCl₂) is frequently employed due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.

Caption: Generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol: Chlorination with Thionyl Chloride

This protocol is a representative example and must be adapted and performed by qualified chemists with appropriate safety precautions in a laboratory setting.

-

Inert Atmosphere Setup : A multi-necked, flame-dried flask is equipped with a magnetic stirrer, a dropping funnel, and a condenser fitted with a calcium chloride drying tube or nitrogen inlet. The system is flushed with an inert gas (e.g., nitrogen or argon).

-

Reagent Charging : 2-Methoxy-3-pyridinemethanol (1.0 eq) is dissolved in a suitable anhydrous solvent, such as dichloromethane (DCM) or chloroform.[4][5]

-

Cooling : The solution is cooled to 0 °C using an ice-water bath to control the initial exotherm of the reaction.

-

Addition of Chlorinating Agent : Thionyl chloride (1.1-1.5 eq) is added dropwise via the dropping funnel over 30-60 minutes. The rate of addition is controlled to keep the internal temperature below 10 °C.[5]

-

Causality Insight: Dropwise addition at low temperature is crucial to prevent side reactions and uncontrolled evolution of HCl gas.

-

-

Reaction Progression : After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.

-

Self-Validating Monitoring : The reaction is monitored for the disappearance of the starting alcohol using Thin Layer Chromatography (TLC). This step ensures the reaction has gone to completion before proceeding to workup.

-

Workup and Isolation : The reaction mixture is concentrated under reduced pressure to remove the solvent and excess thionyl chloride. The resulting residue is carefully quenched by adding it to ice-cold water or a saturated sodium bicarbonate solution.

-

Extraction and Purification : The aqueous layer is extracted multiple times with an organic solvent (e.g., DCM). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product. Purification is typically achieved by vacuum distillation or column chromatography.

PART 3: Spectroscopic and Analytical Characterization

Structural confirmation and purity assessment are non-negotiable in drug development. A combination of spectroscopic methods is used to characterize this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show characteristic signals: a singlet for the methoxy protons (~3.9 ppm), a singlet for the chloromethyl protons (~4.6 ppm), and three distinct signals in the aromatic region (7.0-8.5 ppm) corresponding to the protons on the pyridine ring.

-

¹³C NMR : The carbon spectrum will confirm the presence of all seven carbon atoms in their unique chemical environments.

-

-

Mass Spectrometry (MS) : Mass spectrometry will show a molecular ion peak (M⁺) corresponding to the molecular weight of 157.6 g/mol , along with a characteristic M+2 peak at approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom.

-

Infrared (IR) Spectroscopy : The IR spectrum will display key absorption bands, including C-H stretching (aromatic and aliphatic), C=C/C=N stretching from the pyridine ring, C-O stretching of the methoxy group, and a distinctive C-Cl stretching band.

PART 4: Application in Drug Development - The Synthesis of Proton Pump Inhibitors (PPIs)

This compound and its structural analogs are indispensable in the pharmaceutical industry, most notably for the synthesis of proton pump inhibitors (PPIs) like Pantoprazole.[6][7] These drugs are used to treat acid-reflux disorders. The synthesis involves coupling the pyridine moiety with a substituted benzimidazole core.

Logical Pathway for PPI Synthesis

The process hinges on a nucleophilic substitution reaction where the sulfur atom of a benzimidazole-2-thiol attacks the electrophilic carbon of the chloromethyl group, displacing the chloride and forming a thioether linkage. This intermediate is then oxidized to the active sulfoxide drug.

Caption: Logical pathway for the synthesis of Proton Pump Inhibitors (PPIs).

-

Expertise Insight : The final oxidation step is critical. It must be selective to form the sulfoxide without over-oxidizing to the inactive sulfone. Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are often used under carefully controlled temperature conditions to achieve this selectivity.

PART 5: Safety and Handling

As a reactive alkylating agent, this compound and its analogs must be handled with appropriate care.

-

Hazards : These compounds are typically classified as irritants and are harmful if swallowed or inhaled. They can cause skin irritation and serious eye irritation.[8]

-

Handling Precautions :

-

Always handle in a well-ventilated chemical fume hood.[8]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9]

-

Avoid breathing dust, fumes, or vapors.[8]

-

In case of contact, wash skin thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes.[9]

-

Conclusion

This compound stands out as a high-value intermediate in synthetic organic and medicinal chemistry. Its well-defined reactivity, grounded in its molecular structure, provides a reliable handle for constructing complex pharmaceutical agents. A thorough understanding of its synthesis, characterization, and safe handling is essential for any scientist or researcher aiming to leverage its potential in the discovery and development of novel therapeutics.

References

- Chem-Impex. 3-Chloro-2-methoxypyridine. [Link]

- LookChem. 3-chloro-2-methoxypyridine cas:13472-84-9. [Link]

- PubChem. 2-Chloromethyl-3-methoxy-4-chloropyridine hydrochloride. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Pyridine Derivatives in Modern Drug Development. [Link]

- PrepChem.com. Synthesis of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride. [Link]

- Google Patents. CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride.

- Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS 3-CHLORO-2-(TRICHLOROMETHYL)PYRIDINE. [Link]

- Google Patents. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride.

- PubMed. Method Development and Validation Study for Quantitative Determination of 2-chloromethyl-3,4-dimethoxy Pyridine Hydrochloride a Genotoxic Impurity in Pantoprazole Active Pharmaceutical Ingredient (API) by LC/MS/MS. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. scbt.com [scbt.com]

- 4. prepchem.com [prepchem.com]

- 5. 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridin synthesis - chemicalbook [chemicalbook.com]

- 6. CN102304083A - Preparation method of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride - Google Patents [patents.google.com]

- 7. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Synthesis of 3-(Chloromethyl)-2-methoxypyridine

This guide provides a comprehensive overview of a robust and scientifically sound synthetic pathway for 3-(chloromethyl)-2-methoxypyridine, a key intermediate in the development of various pharmaceutical compounds. The synthesis is presented in a logical, multi-step approach, detailing the rationale behind the chosen reactions and providing actionable protocols for researchers and drug development professionals.

Introduction: Strategic Importance of this compound

This compound is a valuable heterocyclic building block in medicinal chemistry. Its bifunctional nature, featuring a reactive chloromethyl group and a methoxy-substituted pyridine core, allows for its versatile incorporation into a wide array of complex molecular architectures. The chloromethyl moiety serves as a potent electrophile for nucleophilic substitution reactions, enabling the facile introduction of the 2-methoxypyridin-3-ylmethyl scaffold into target molecules. This structural motif is of significant interest in the design of novel therapeutic agents.

A Multi-Step Synthetic Approach: From Precursor to Final Product

The synthesis of this compound is most effectively achieved through a three-stage process, commencing with the preparation of a key precursor, 2-methoxy-3-methylpyridine. This is followed by the selective functionalization of the methyl group to a hydroxymethyl group, and finally, the chlorination of the resulting alcohol to yield the target compound.

Caption: Synthetic pathway for this compound.

Stage 1: Synthesis of 2-Methoxy-3-methylpyridine

The initial step involves the nucleophilic substitution of the chloro group in 2-chloro-3-methylpyridine with a methoxy group. This is a standard and efficient method for the preparation of 2-methoxypyridine derivatives.

Causality of Experimental Choices:

-

Nucleophile: Sodium methoxide (NaOMe) is a strong nucleophile that readily displaces the chloride ion from the electron-deficient pyridine ring.

-

Solvent: Methanol (MeOH) serves as both the solvent and the source of the methoxy group, driving the reaction to completion.

-

Reaction Conditions: The reaction is typically carried out at an elevated temperature to ensure a reasonable reaction rate.

Experimental Protocol 1: Synthesis of 2-Methoxy-3-methylpyridine

-

To a solution of sodium methoxide (1.2 equivalents) in anhydrous methanol, add 2-chloro-3-methylpyridine (1.0 equivalent).

-

Heat the reaction mixture at reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Partition the residue between water and a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by fractional distillation or column chromatography on silica gel to afford 2-methoxy-3-methylpyridine.

| Parameter | Value |

| Starting Material | 2-Chloro-3-methylpyridine |

| Reagents | Sodium methoxide, Methanol |

| Reaction Temperature | Reflux |

| Reaction Time | 4-6 hours |

| Typical Yield | 85-95% |

| Purification Method | Fractional distillation or column chromatography |

Stage 2: Synthesis of 2-Methoxy-3-pyridinemethanol

The conversion of the methyl group of 2-methoxy-3-methylpyridine to a hydroxymethyl group is achieved via an N-oxidation followed by a rearrangement reaction. This is a well-established method for the functionalization of methyl groups at the 2-position of a pyridine ring.

Causality of Experimental Choices:

-

N-Oxidation: The pyridine nitrogen is first oxidized to an N-oxide using an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. This activates the methyl group at the 2-position for subsequent rearrangement.

-

Rearrangement: The resulting 2-methoxy-3-methylpyridine N-oxide is then treated with acetic anhydride.[1] This leads to a rearrangement reaction, forming 2-acetoxymethyl-3-methoxypyridine.

-

Hydrolysis: The acetoxy group is subsequently hydrolyzed under basic conditions (e.g., with sodium hydroxide) to yield the desired alcohol, 2-methoxy-3-pyridinemethanol.

Experimental Protocol 2: Synthesis of 2-Methoxy-3-pyridinemethanol

-

N-Oxidation: Dissolve 2-methoxy-3-methylpyridine (1.0 equivalent) in a suitable solvent like dichloromethane. Add m-CPBA (1.1 equivalents) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove excess acid. Dry the organic layer and concentrate to obtain 2-methoxy-3-methylpyridine N-oxide.[2]

-

Rearrangement and Hydrolysis: Heat the crude 2-methoxy-3-methylpyridine N-oxide in acetic anhydride at reflux for 2-4 hours.[3]

-

After cooling, carefully add water to quench the excess acetic anhydride.

-

Basify the reaction mixture with an aqueous solution of sodium hydroxide and heat to hydrolyze the acetate ester.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

-

Purify the crude 2-methoxy-3-pyridinemethanol by column chromatography or recrystallization.

| Parameter | Value |

| Starting Material | 2-Methoxy-3-methylpyridine |

| Key Reagents | m-CPBA, Acetic Anhydride, Sodium Hydroxide |

| Reaction Temperature | 0 °C to reflux |

| Typical Yield | 60-70% (over two steps) |

| Purification Method | Column chromatography or recrystallization |

Stage 3: Synthesis of this compound

The final step is the chlorination of the primary alcohol, 2-methoxy-3-pyridinemethanol, to the desired this compound. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its high efficiency and the clean nature of the reaction, where the byproducts are gaseous.

Causality of Experimental Choices:

-

Chlorinating Agent: Thionyl chloride is a highly effective reagent for converting primary alcohols to alkyl chlorides. The reaction proceeds via a chlorosulfite ester intermediate, which then undergoes an internal nucleophilic attack by the chloride ion.

-

Solvent: A non-protic solvent such as dichloromethane or chloroform is typically used to prevent unwanted side reactions with the thionyl chloride.

-

Temperature Control: The reaction is often performed at low temperatures initially to control the exothermic reaction between the alcohol and thionyl chloride, and then warmed to ensure completion.

Experimental Protocol 3: Synthesis of this compound

-

Dissolve 2-methoxy-3-pyridinemethanol (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2-1.5 equivalents) dropwise to the cooled solution, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

The product can be further purified by vacuum distillation or column chromatography if necessary.

| Parameter | Value |

| Starting Material | 2-Methoxy-3-pyridinemethanol |

| Reagent | Thionyl Chloride (SOCl₂) |

| Solvent | Anhydrous Dichloromethane |

| Reaction Temperature | 0 °C to room temperature |

| Reaction Time | 1-3 hours |

| Typical Yield | >90% |

| Purification Method | Vacuum distillation or column chromatography |

Conclusion

The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of this compound. By understanding the underlying chemical principles and carefully controlling the reaction parameters at each stage, researchers can efficiently produce this valuable intermediate for applications in pharmaceutical research and development. The self-validating nature of each protocol, with clear steps for reaction monitoring and purification, ensures a high degree of success and product purity.

References

- Quick Company. A Process For The Preparation Of 2 (Hydroxymethyl) 4 (3 Methoxypropoxy) 3 Methylpyridine Hydrochloride. [Link]

- RSC Publishing. 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. [Link]

- ResearchG

- SciSpace. Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. [Link]

- MDPI. Regioselective Oxidation of 3-Substituted Pyridinium Salts. [Link]

- MDPI.

- Who we serve.

- MDPI.

- PubMed Central.

- ResearchGate.

- Scilit.

- Shape-Selective Oxidation of Benzylic Alcohols by a Receptor Functionalized with a Dicopper(II) Pyrazole Complex. [Link]

- Google Patents. Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.

- PrepChem.com. Synthesis of 3-methoxy-2-methylpyridine. [Link]

- Google Patents. Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides.

- PubMed.

- PubChem. 2-Methoxy-3-methylpyrazine. [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 3-(Chloromethyl)-2-methoxypyridine

Introduction: The Significance of 3-(Chloromethyl)-2-methoxypyridine in Medicinal Chemistry

This compound is a pivotal heterocyclic building block in the landscape of modern drug discovery and development. Its intrinsic reactivity, conferred by the chloromethyl group, coupled with the electronic properties of the methoxy-substituted pyridine ring, renders it a versatile intermediate for the synthesis of a diverse array of complex molecules. This guide provides an in-depth exploration of the primary synthetic routes to this valuable compound, offering a technical resource for researchers, chemists, and professionals in the pharmaceutical and allied industries. The methodologies detailed herein are presented with a focus on the underlying chemical principles, ensuring a thorough understanding of the synthetic strategies and their practical implementation.

Two principal and strategically distinct pathways for the synthesis of this compound have been established as robust and scalable. These routes are:

-

Route A: The direct chlorination of the methyl group of 2-methoxy-3-methylpyridine.

-

Route B: The conversion of the hydroxymethyl functionality of (2-methoxypyridin-3-yl)methanol to the corresponding chloride.

This guide will elucidate both pathways, providing detailed experimental protocols, mechanistic insights, and a comparative analysis to aid in the selection of the most appropriate method for a given research or production campaign.

Route A: Synthesis via Chlorination of 2-Methoxy-3-methylpyridine

This synthetic approach leverages the commercially available or readily synthesized 2-methoxy-3-methylpyridine as the key precursor. The core transformation is the selective chlorination of the benzylic methyl group, a reaction that typically proceeds via a free-radical mechanism.

Diagram of Synthetic Pathway A

Caption: Synthetic pathway for this compound starting from 2-Chloro-3-methylpyridine.

Part 1: Synthesis of 2-Methoxy-3-methylpyridine

The synthesis of the starting material, 2-methoxy-3-methylpyridine, is a critical first step. A common and efficient method involves the nucleophilic substitution of the chloro group in 2-chloro-3-methylpyridine with a methoxide source.

-

Reaction Setup: A solution of sodium methoxide is prepared by cautiously adding sodium metal to anhydrous methanol in a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Starting Material: To the freshly prepared sodium methoxide solution, 2-chloro-3-methylpyridine is added dropwise at room temperature.

-

Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure. The resulting residue is partitioned between water and an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by fractional distillation under reduced pressure to yield pure 2-methoxy-3-methylpyridine.

Part 2: Chlorination of 2-Methoxy-3-methylpyridine

The conversion of 2-methoxy-3-methylpyridine to this compound is achieved through a free-radical chlorination of the methyl group. This reaction requires a chlorinating agent and a radical initiator.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a light source (if using photo-initiation), 2-methoxy-3-methylpyridine is dissolved in a suitable inert solvent such as carbon tetrachloride or benzene.

-

Addition of Reagents: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), and a chlorinating agent, typically N-chlorosuccinimide (NCS), are added to the solution. The use of NCS is often preferred over gaseous chlorine for better control and safety on a laboratory scale[1].

-

Reaction Conditions: The reaction mixture is heated to reflux to initiate the radical chain reaction. The progress of the reaction is monitored by TLC or GC-MS to observe the consumption of the starting material and the formation of the product.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature and filtered to remove succinimide. The filtrate is washed with an aqueous solution of sodium thiosulfate to quench any remaining active chlorine species, followed by washing with water and brine. The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

| Reagent/Parameter | Molar Ratio (to starting material) | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Synthesis of 2-Methoxy-3-methylpyridine | ||||

| Sodium Methoxide | 1.1 - 1.5 | Reflux | 4 - 8 | 85 - 95 |

| Chlorination of 2-Methoxy-3-methylpyridine | ||||

| N-Chlorosuccinimide (NCS) | 1.0 - 1.2 | Reflux | 2 - 6 | 60 - 75 |

| AIBN | 0.05 - 0.1 | Reflux | 2 - 6 | 60 - 75 |

Route B: Synthesis via Chlorination of (2-Methoxypyridin-3-yl)methanol

This alternative and often preferred route involves the synthesis of a hydroxymethyl intermediate, (2-methoxypyridin-3-yl)methanol, followed by its conversion to the target chloromethyl compound. This pathway avoids the potential for over-chlorination or ring chlorination that can occur in free-radical processes.

Diagram of Synthetic Pathway B

Caption: A potential synthetic pathway for this compound starting from 3-Methylpyridine.

Part 1: Synthesis of (2-Methoxypyridin-3-yl)methanol

The synthesis of the key intermediate, (2-methoxypyridin-3-yl)methanol, can be approached from several starting points. A common strategy begins with a commercially available substituted pyridine, such as 2-chloro-3-cyanopyridine or 2-chloronicotinic acid.

-

Esterification: 2-Chloronicotinic acid is first converted to its methyl or ethyl ester by reaction with the corresponding alcohol in the presence of an acid catalyst (e.g., sulfuric acid) or by using a reagent like thionyl chloride followed by the alcohol[2].

-

Methoxylation: The resulting 2-chloronicotinate ester is then subjected to nucleophilic substitution with sodium methoxide in methanol to yield the 2-methoxynicotinate ester.

-

Reduction: The ester group of the 2-methoxynicotinate is then reduced to the primary alcohol. This is typically achieved using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) at low temperatures. Careful quenching of the reaction with water and a base is crucial for a safe and efficient work-up.

-

Purification: After an appropriate aqueous work-up, the product is extracted into an organic solvent, dried, and concentrated. The crude (2-methoxypyridin-3-yl)methanol is then purified by column chromatography or crystallization.

Part 2: Chlorination of (2-Methoxypyridin-3-yl)methanol

The conversion of the primary alcohol to the chloride is a standard and high-yielding transformation, commonly effected with thionyl chloride.

-

Reaction Setup: (2-Methoxypyridin-3-yl)methanol is dissolved in an inert anhydrous solvent, such as dichloromethane (DCM) or toluene, in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere. The flask is cooled in an ice bath.

-

Addition of Thionyl Chloride: Thionyl chloride (typically 1.1 to 1.5 molar equivalents) is added dropwise to the cooled solution[3][4]. The addition is controlled to maintain a low reaction temperature and to manage the evolution of HCl and SO₂ gases. The reaction can be catalyzed by a catalytic amount of dimethylformamide (DMF)[4][5].

-

Reaction Conditions: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a few hours until the starting material is fully consumed, as monitored by TLC.

-

Work-up and Purification: The reaction mixture is carefully quenched by pouring it onto crushed ice or into a cold, saturated aqueous solution of sodium bicarbonate to neutralize the excess thionyl chloride and the generated HCl. The organic layer is separated, and the aqueous layer is extracted with the same solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting crude this compound can often be used directly in subsequent steps or further purified by column chromatography if necessary.

| Reagent/Parameter | Molar Ratio (to starting material) | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| Synthesis of (2-Methoxypyridin-3-yl)methanol | ||||

| LiAlH₄ (for ester reduction) | 1.5 - 2.0 | 0 to reflux | 2 - 4 | 70 - 85 |

| Chlorination of (2-Methoxypyridin-3-yl)methanol | ||||

| Thionyl Chloride | 1.1 - 1.5 | 0 to r.t. | 1 - 3 | >90 |

Comparative Analysis of Synthetic Routes

| Feature | Route A: Chlorination of 2-Methoxy-3-methylpyridine | Route B: Chlorination of (2-Methoxypyridin-3-yl)methanol |

| Starting Materials | 2-Methoxy-3-methylpyridine (can be prepared from 2-chloro-3-methylpyridine) | (2-Methoxypyridin-3-yl)methanol (multi-step synthesis from precursors like 2-chloronicotinic acid) |

| Key Transformation | Free-radical chlorination of a methyl group. | Nucleophilic substitution of a hydroxyl group. |

| Advantages | Potentially shorter synthetic sequence if the starting material is readily available. | High-yielding and clean final chlorination step. Avoids harsh radical conditions and potential side reactions. |

| Disadvantages | Risk of over-chlorination (di- and trichlorinated byproducts). Potential for ring chlorination. Use of hazardous radical initiators and solvents. | The synthesis of the hydroxymethyl intermediate can be multi-stepped and require strong reducing agents. |

| Scalability | Can be challenging to control on a large scale due to the nature of radical reactions. | The final chlorination step is generally scalable and well-behaved. |

Conclusion and Future Perspectives

Both Route A and Route B present viable and effective strategies for the synthesis of this compound. The choice between the two is contingent upon factors such as the availability and cost of starting materials, the desired scale of production, and the specific capabilities of the laboratory or manufacturing facility. Route B, with its clean and high-yielding final step, is often favored for its reliability and control, despite the potentially longer synthesis of the hydroxymethyl precursor.

Future research in this area may focus on the development of more sustainable and efficient methods, such as catalytic C-H activation for the direct chloromethylation of the pyridine ring or the use of greener chlorinating agents. As the demand for complex pharmaceutical agents continues to grow, the optimization of synthetic routes to key intermediates like this compound will remain an area of significant scientific and industrial importance.

References

- CN102603620A - Synthetic method of chloromethylpyridine or pyridine derivative hydrochloride of chloromethylpyridine. (n.d.). Google Patents.

- Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. (2013). SciSpace.

- CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride. (n.d.). Google Patents.

- Aromatic Chlorination with Thionyl Chloride. Applications in the Synthesis of Chlorinated Isoflavones. (2025). ResearchGate.

- Synthesis method of 4-chloro-3-methoxy-2-methyl-4-pyridine. (n.d.). Google Patents.

- CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole. (n.d.). Google Patents.

- Synthesis method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide. (n.d.). Eureka | Patsnap.

- US5942625A - Preparation of chloromethylpyridine hydrochlorides. (n.d.). Google Patents.

- Working with Hazardous Chemicals. (n.d.). Organic Syntheses.

- Synthetic method of 4-chloro-3-methoxy-2-methylpyridine-N-oxide. (n.d.). Google Patents.

- Synthesis of 3-methoxy-2-methylpyridine. (n.d.). PrepChem.com.

- Synthesis of 4-chloro-3-methoxy-2-methylpyridine. (n.d.). PrepChem.com.

- Flow Synthesis of 2-Methylpyridines via α-Methylation. (2015). PMC - NIH.

- EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine. (n.d.). Google Patents.

- PROCESS OPTIMIZATION AND GREEN CHEMISTRY APPROACH DURING SYNTHESIS AND CHARACTERIZATION OF 2-CHLOROMETHYL-3,5- DIMETHYL-4-METHOX. (2024). RASĀYAN J. Chem.

- 2-(Chloromethyl)-4-methoxy-3-methylpyridine--hydrogen chloride (1/1). (n.d.). PubChem.

- Alcohol to Chloride - Common Conditions. (n.d.). Organic Chemistry Portal.

- Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH). (n.d.). Organic Chemistry Portal.

- CN106083705A - The preparation method of 2 methylol 4 (methoxy propoxy) 3 methyl pyridinium chloride. (n.d.). Google Patents.

- US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates. (n.d.). Google Patents.

- Aromatic Chlorination with Thionyl Chloride. Applications in the Synthesis of Chlorinated Isoflavones. (2025). ResearchGate.

- Help with thionyl chloride halogenation. (2023). Reddit.

Sources

- 1. EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google Patents [patents.google.com]

- 2. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH) [commonorganicchemistry.com]

- 3. 2-Chloromethyl-4-(3-methoxypropoxy)-3-methylpyridin synthesis - chemicalbook [chemicalbook.com]

- 4. Alcohol to Chloride - Common Conditions [commonorganicchemistry.com]

- 5. reddit.com [reddit.com]

Whitepaper: The Pivotal Role of 3-(Chloromethyl)-2-methoxypyridine in Modern Pharmacology

A Technical Guide to its Synthetic Mechanism of Action and the Biological Activity of its Derivatives

Abstract

3-(Chloromethyl)-2-methoxypyridine is a substituted pyridine that, while not possessing a direct therapeutic mechanism of action, serves as a cornerstone in the synthesis of numerous high-value pharmaceutical compounds. Its significance lies in its chemical reactivity, which allows it to function as a versatile building block in medicinal chemistry. This technical guide provides an in-depth analysis of this compound and its analogs, not through the lens of a direct biological target, but by elucidating its "mechanism of action" within the context of synthetic chemistry. We will explore the chemical properties that make it a valuable precursor, with a primary focus on its integral role in the multi-step synthesis of proton pump inhibitors (PPIs) such as omeprazole. Furthermore, this guide will delve into the well-established mechanism of action of these resulting PPIs, thereby providing a complete picture from precursor to final, biologically active drug. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pivotal chemical intermediate.

Introduction: The Unsung Hero of Medicinal Chemistry

The pyridine ring is a fundamental scaffold in a vast array of biologically active compounds, including vitamins, natural alkaloids, and a significant number of FDA-approved drugs.[1] Functionalized pyridines, such as this compound, are therefore highly sought-after building blocks in the design and synthesis of novel therapeutic agents.[1][2][3]

This compound belongs to a class of compounds characterized by a pyridine ring bearing a reactive chloromethyl group and a methoxy group.[4][5] While this compound itself is not intended for therapeutic use, its true value is realized in its application as a key intermediate in the synthesis of more complex molecules.[4][5][6] The strategic placement of the chloromethyl and methoxy groups on the pyridine ring imparts a unique reactivity profile that is instrumental in constructing the core structures of various pharmaceuticals.[4][7]

This guide will illuminate the critical role of this compound and its close structural analogs, focusing on the following aspects:

-

The Chemical Mechanism of Action: An exploration of the inherent reactivity of the chloromethyl group that drives its utility in synthetic organic chemistry.

-

Application in Proton Pump Inhibitor (PPI) Synthesis: A detailed examination of its role in the construction of the 2-pyridylmethylsulfinylbenzimidazole pharmacophore, the core of all PPI drugs.[8]

-

The Biological Mechanism of Action of PPIs: A comprehensive overview of how the final drug products, derived from this precursor, exert their therapeutic effects by irreversibly inhibiting the gastric H+/K+ ATPase.[8][9]

The Chemical Mechanism of Action: A Highly Reactive Electrophile

The "mechanism of action" of this compound in a chemical context is defined by its role as an electrophile, primarily due to the presence of the chloromethyl group (-CH₂Cl). The chlorine atom, being more electronegative than the carbon atom, polarizes the C-Cl bond, making the carbon atom electron-deficient and thus susceptible to attack by nucleophiles.

The core reaction is a nucleophilic substitution , where a nucleophile (Nu⁻) attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion (Cl⁻), which is a good leaving group.

The pyridine ring itself, being an electron-withdrawing heterocycle, further enhances the electrophilicity of the chloromethyl carbon. The methoxy group (-OCH₃) at the 2-position is an electron-donating group, which can modulate the overall reactivity of the pyridine ring system. This substitution pattern makes compounds like this compound and its analogs stable yet reactive intermediates for building complex molecular architectures.[4][5]

This reactivity is expertly harnessed in the synthesis of proton pump inhibitors.

Application in the Synthesis of Proton Pump Inhibitors (PPIs)

The most prominent application of 2-(chloromethyl)pyridine derivatives is in the synthesis of the 2-pyridylmethylsulfinylbenzimidazole pharmacophore, which is the active component of all PPIs.[8] A representative example is the synthesis of omeprazole, a widely used PPI for treating acid-related gastrointestinal disorders.[10]

In this synthesis, a derivative, 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride, reacts with 2-mercapto-5-methoxybenzimidazole.[10][11][12] The key step is a nucleophilic substitution reaction where the thiolate anion of the benzimidazole, a potent nucleophile, attacks the electrophilic carbon of the chloromethyl group on the pyridine derivative.[10] This forms a thioether intermediate, which is subsequently oxidized to the final sulfoxide product, omeprazole.[10][13]

Experimental Protocol: Synthesis of Omeprazole Intermediate

The following is a representative protocol for the formation of the thioether intermediate in the synthesis of omeprazole.

Materials:

-

2-mercapto-5-methoxybenzimidazole

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride

Step-by-Step Methodology:

-

Preparation of the Nucleophile: Dissolve sodium hydroxide in a mixture of ethanol and water. Heat the solution to 70-90°C.[12]

-

Formation of the Thiolate: Add 2-mercapto-5-methoxybenzimidazole to the basic solution. The hydroxide ions will deprotonate the thiol group (-SH) to form the highly nucleophilic thiolate anion (-S⁻).[10]

-

Reaction Setup: Cool the reaction mixture to below 10°C.[12]

-

Addition of the Electrophile: In a separate vessel, dissolve 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride in water. Slowly add this solution to the cooled benzimidazole solution.[10][12]

-

Nucleophilic Substitution: Allow the reaction temperature to rise to 30°C and maintain for approximately 4 hours.[10][12] During this time, the thiolate anion attacks the chloromethyl group of the pyridine derivative, displacing the chloride ion and forming the C-S thioether bond.

-

Precipitation and Isolation: After the reaction is complete, cool the mixture to 10°C and add a larger volume of water. Stir for an extended period (e.g., 12 hours) to allow the product to fully precipitate.[10][12]

-

Purification: Collect the precipitated white solid by suction filtration and dry to obtain the thioether intermediate, 5-methoxy-2-((4-methoxy-3,5-dimethyl-2-pyridinyl)methylthio)-1H-benzimidazole.[10]

Quantitative Data for Synthesis

| Reactant | Molecular Weight ( g/mol ) | Moles (approx.) | Mass (g) |

| 2-mercapto-5-methoxybenzimidazole | 180.23 | 0.10 | 17.8 |

| Sodium Hydroxide | 40.00 | 0.13 | 5.0 |

| 2-chloromethyl-4-methoxy-3,5-dimethylpyridine HCl | 222.11 | 0.09 | 20.0 |

Note: The above data is based on a representative synthesis and may vary.[12]

Diagram of Synthetic Workflow

Caption: Synthetic pathway of Omeprazole from its precursors.

The Biological Mechanism of Action of Proton Pump Inhibitors

While this compound itself is biologically inert, the PPIs synthesized from it are potent inhibitors of gastric acid secretion.[8][9] They are prodrugs, meaning they are administered in an inactive form and require activation in the body to exert their therapeutic effect.[8]

The target of PPIs is the H+/K+ ATPase , an enzyme system often referred to as the "proton pump," located in the secretory canaliculi of gastric parietal cells.[9][14] This pump is the final step in the secretion of gastric acid, actively pumping hydrogen ions (H+) into the stomach lumen in exchange for potassium ions (K+).[8]

The mechanism of action proceeds as follows:

-

Absorption and Concentration: After oral administration, the PPI is absorbed into the bloodstream and, due to its weakly basic nature, accumulates in the highly acidic environment of the parietal cell secretory canaliculi.

-

Acid-Catalyzed Activation: In this acidic environment (pH < 2), the PPI undergoes a two-step protonation, followed by a molecular rearrangement.[8] This chemical transformation converts the inactive prodrug into a highly reactive tetracyclic sulfenamide .[8]

-

Covalent Inhibition: The activated sulfenamide then forms a covalent disulfide bond with specific cysteine residues on the extracellular domain of the H+/K+ ATPase.[8] This bond is essentially irreversible.

-

Inhibition of Acid Secretion: The formation of this covalent bond locks the enzyme in an inactive conformation, preventing it from pumping protons into the stomach. This leads to a profound and long-lasting reduction in gastric acid production.[9]

Because the inhibition is irreversible, acid secretion can only resume after new H+/K+ ATPase pumps are synthesized and inserted into the parietal cell membrane, a process that can take over 24 hours.[9]

Diagram of PPI Mechanism of Action

Caption: Mechanism of proton pump inhibition by activated PPIs.

Conclusion

This compound and its analogs represent a class of compounds whose importance in medicine is not defined by their own biological activity, but by their role as indispensable synthetic precursors. The "mechanism of action" of this compound is fundamentally chemical—a nucleophilic substitution reaction that enables the efficient construction of complex pharmaceutical agents.

By serving as a key building block for proton pump inhibitors, this compound is intrinsically linked to one of the most successful classes of drugs for treating acid-related disorders. Understanding its chemical reactivity and its application in synthesis provides a crucial perspective for drug development professionals on the journey from a simple chemical intermediate to a life-changing therapeutic. This guide has aimed to provide that comprehensive view, bridging the gap between synthetic chemistry and clinical pharmacology.

References

- BenchChem. (2025). Synthesis of Omeprazole: A Detailed Application Note and Protocol for Researchers. Benchchem.

- MySkinRecipes. 3-(chloromethyl)-2-isopropoxypyridine.

- SciSpace. Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review.

- Google Patents.

- ChemicalBook. Omeprazole synthesis.

- 3-chloro-2-methoxypyridine cas:13472-84-9.

- Google Patents.

- Chem-Impex. 3-Chloro-2-methoxypyridine.

- Life Chemicals. (2021). Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry.

- Benchchem. Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry.

- OUCI. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances.

- ResearchGate. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances | Request PDF.

- PMC - NIH. The Chemically Elegant Proton Pump Inhibitors.

- Wikipedia. Proton-pump inhibitor.

- MedChemExpress. Proton Pump | Inhibitors.

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances [ouci.dntb.gov.ua]

- 3. researchgate.net [researchgate.net]

- 4. Wholesale 3-CHLORO-2-METHOXYPYRIDINE CAS:13472-84-9 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 3-(chloromethyl)-2-isopropoxypyridine [myskinrecipes.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. The Chemically Elegant Proton Pump Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Proton-pump inhibitor - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. WO2010134099A1 - One pot process for preparing omeprazole and related compounds - Google Patents [patents.google.com]

- 12. Omeprazole synthesis - chemicalbook [chemicalbook.com]

- 13. scispace.com [scispace.com]

- 14. medchemexpress.com [medchemexpress.com]

The Versatile Scaffold: A Technical Guide to the Biological Activity of 3-(Chloromethyl)-2-methoxypyridine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 3-(Chloromethyl)-2-methoxypyridine Scaffold

In the landscape of modern medicinal chemistry, the pyridine ring stands as a privileged scaffold, forming the core of numerous therapeutic agents.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, antiviral, antitumor, anti-inflammatory, and analgesic effects.[1][2] The strategic functionalization of this heterocycle is a key approach in the quest for novel drug candidates with enhanced potency, selectivity, and favorable pharmacokinetic profiles.

This technical guide focuses on the derivatives of a particularly valuable, yet underexplored, building block: This compound . The presence of a reactive chloromethyl group at the 3-position and a methoxy group at the 2-position offers a unique combination of synthetic versatility and electronic properties, making it an attractive starting point for the synthesis of diverse bioactive molecules. The chloromethyl group serves as a reactive handle for nucleophilic substitution, allowing for the facile introduction of a wide array of functional groups and molecular fragments.[3] Concurrently, the 2-methoxy group can influence the molecule's conformation, metabolic stability, and potential for hydrogen bonding interactions with biological targets.

While a comprehensive body of literature detailing the biological activities of a vast library of compounds derived directly from this compound is still emerging, its utility as a key intermediate is evident in the synthesis of complex pharmaceuticals, such as proton pump inhibitors like rabeprazole.[4] This guide will delve into the known and potential biological activities of its derivatives, drawing insights from structurally related 2-methoxypyridine and chloromethylpyridine compounds. We will explore their potential as anticancer, anti-inflammatory, and antimicrobial agents, supported by detailed experimental protocols and structure-activity relationship (SAR) considerations.

Anticancer Potential: Targeting Uncontrolled Cell Proliferation

The pyridine scaffold is a common feature in many approved kinase inhibitors and other anticancer agents.[5][6] Derivatives of 2-methoxypyridine have shown significant cytotoxic activity against various human cancer cell lines.[7]

Mechanism of Action: Kinase Inhibition

A primary mechanism through which many pyridine derivatives exert their anticancer effects is the inhibition of protein kinases. These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[5] The pyridine ring can act as a scaffold to orient substituents in a way that allows for specific interactions with the ATP-binding pocket of kinases, leading to their inhibition.

Diagram 1: Generalized Kinase Inhibition Workflow

Caption: A typical workflow for discovering kinase inhibitors.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on a broad range of this compound derivatives are not extensively published, we can extrapolate from related 2-methoxypyridine-3-carbonitrile derivatives. For these compounds, the nature and position of substituents on an aryl ring attached to the pyridine core play a crucial role in their cytotoxic activity.